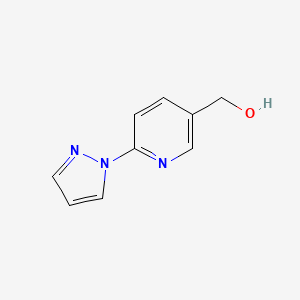

(6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol

Descripción

The exact mass of the compound (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(6-pyrazol-1-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-7-8-2-3-9(10-6-8)12-5-1-4-11-12/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGBDROPWUIYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580575 | |

| Record name | [6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748796-38-5 | |

| Record name | [6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [6-(1H-pyrazol-1-yl)pyridin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is a heterocyclic compound featuring a pyridine ring system linked to a pyrazole moiety and functionalized with a hydroxymethyl group. This unique structural combination of hydrogen bond donors and acceptors, along with its aromatic features, makes it a valuable building block in medicinal chemistry and materials science.[1][] Its scaffold is prevalent in a range of biologically active molecules, serving as a key intermediate in the synthesis of novel therapeutic agents targeting neurological disorders, inflammatory conditions, and cancers.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, spectroscopic analysis, and explores its current and potential applications in the field of drug discovery.

Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol. It is also commonly referred to by its synonym, (6-Pyrazol-1-yl-pyridin-3-yl)methanol.[1] The molecule's core structure consists of a pyridine ring substituted at the 6-position with a 1H-pyrazol-1-yl group and at the 3-position with a methanol (hydroxymethyl) group.

Figure 1: Chemical Structure of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol.

This structure combines a donor-acceptor pyridine ring with the versatile pyrazole heterocycle, making it a prime candidate for forming coordination complexes and participating in hydrogen-bonding studies.[]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 748796-38-5 | [1][3] |

| Molecular Formula | C₉H₉N₃O | [1][4] |

| Molecular Weight | 175.19 g/mol | [1][4] |

| Appearance | White or light yellow solid | [1] |

| Purity | ≥ 95-96% | [1] |

| InChI Key | VJGBDROPWUIYLD-UHFFFAOYSA-N | [4] |

| Canonical SMILES | OCc1ccc(nc1)-n2cccn2 | [4] |

| Storage Conditions | Store at 0-8 °C | [1] |

| Solubility | Soluble in organic solvents like methanol and DMSO |[1] |

Synthesis and Purification

The synthesis of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is typically achieved through a multi-step process. A common and efficient strategy involves the nucleophilic aromatic substitution of a halogenated pyridine precursor with pyrazole, followed by the reduction of an ester or aldehyde group at the 3-position of the pyridine ring.

Proposed Synthetic Workflow

The rationale for this two-step approach is its reliability and the commercial availability of the starting materials. The initial substitution reaction leverages the electron-withdrawing nature of the pyridine nitrogen to activate the ring for nucleophilic attack by pyrazole. The subsequent reduction of the ester is a standard, high-yielding transformation.

Figure 2: Proposed synthetic workflow for (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol.

Experimental Protocol: Synthesis

This protocol describes a representative procedure based on established chemical principles for analogous compounds.

Materials:

-

Methyl 6-chloropyridine-3-carboxylate

-

1H-Pyrazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of Methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 6-chloropyridine-3-carboxylate (1.0 eq), 1H-pyrazole (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.

-

Causality: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the nucleophilic substitution. K₂CO₃ acts as a base to deprotonate pyrazole in situ, forming the nucleophile.

-

-

Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Reduction to (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol

-

Dissolve the crude methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate (1.0 eq) in a mixture of THF and methanol (e.g., a 4:1 ratio).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (3.0-4.0 eq) portion-wise to the solution.

-

Causality: NaBH₄ is a selective reducing agent for esters and ketones. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions. Methanol acts as a proton source for the workup of the borate-ester complex.

-

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly adding water at 0 °C, followed by saturated NaHCO₃ solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol as a white or light yellow solid.[1]

Spectroscopic Characterization

Characterization of the final product is essential to confirm its identity and purity. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods. While specific experimental data is proprietary or not widely published, a predicted NMR spectrum can be inferred from the structure.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, values are estimates)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Pyridine-H | ~8.50 | d | 1H | H2 |

| Pyridine-H | ~7.90 | dd | 1H | H4 |

| Pyridine-H | ~7.70 | d | 1H | H5 |

| Pyrazole-H | ~8.30 | d | 1H | Pyrazole-H5' |

| Pyrazole-H | ~7.80 | d | 1H | Pyrazole-H3' |

| Pyrazole-H | ~6.60 | t | 1H | Pyrazole-H4' |

| -CH₂- | ~4.60 | d | 2H | -CH₂OH |

| -OH | ~5.40 | t | 1H | -CH₂OH |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Pyridine-C | ~152 | C6 |

| Pyridine-C | ~148 | C2 |

| Pyridine-C | ~139 | C4 |

| Pyridine-C | ~135 | C3 |

| Pyridine-C | ~112 | C5 |

| Pyrazole-C | ~142 | C3' |

| Pyrazole-C | ~128 | C5' |

| Pyrazole-C | ~108 | C4' |

| Methanol-C | ~62 | -CH₂OH |

Note: Predicted shifts are based on analogous structures and standard chemical shift tables. Actual values may vary.[5][6]

Reactivity and Applications in Drug Discovery

The pyrazole moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, including kinase inhibitors for cancer and anti-inflammatory agents.[7] The combination of the pyrazole and pyridine rings in (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol creates a versatile platform for drug design.

Chemical Reactivity

-

Hydroxyl Group: The primary alcohol is the main site of reactivity. It can be easily oxidized to an aldehyde or carboxylic acid, or converted to various esters and ethers. This functional handle allows for the straightforward attachment of other molecular fragments, a key step in building a library of derivatives for structure-activity relationship (SAR) studies.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. It can also act as a ligand for metal coordination.[1]

-

Pyrazole Ring: The pyrazole ring is generally stable but can participate in electrophilic substitution under certain conditions.

Role as a Key Intermediate

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with therapeutic potential.[1] The pyrazole-pyridine core is a key feature in a number of kinase inhibitors and other targeted therapies.[7] Research indicates its utility in developing compounds for:

-

Neurological Disorders: As a building block for agents targeting CNS pathways.[1]

-

Oncology: The scaffold is related to structures found in MET kinase inhibitors and other anti-cancer agents.[1][8]

-

Inflammation: The pyrazole nucleus is a well-known pharmacophore in anti-inflammatory drugs.[1]

Figure 3: Logical flow from the core building block to potential therapeutic applications.

Conclusion

(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is a compound of significant interest to the scientific and drug development community. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable tool for creating novel molecular entities. The presence of the proven pyrazole-pyridine pharmacophore suggests a high potential for its derivatives to interact with important biological targets, paving the way for the development of next-generation therapeutics.

References

-

CAS#:748796-38-5 | (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol | Chemsrc. [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative - ACS Omega. [Link]

-

Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. - ResearchGate. [Link]

-

Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET - ACS Publications. [Link]

-

Pyrazol-1-yl-methanol | C4H6N2O | CID 242224 - PubChem. [Link]

-

(1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem. [Link]

-

3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem. [Link]

-

Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation - ResearchGate. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - Future Medicinal Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. 748796-38-5|(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 4. (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of (6-Pyrazol-1-yl-pyridin-3-yl)methanol

Abstract

(6-Pyrazol-1-yl-pyridin-3-yl)methanol is a key building block in contemporary medicinal chemistry, recognized for its prevalence in the scaffolds of various pharmacologically active agents.[1][2] This guide provides a comprehensive overview of a robust and widely applicable synthetic route to this valuable intermediate. We will delve into the strategic considerations behind each synthetic step, from the choice of starting materials to the final reduction, offering expert insights into reaction mechanisms, optimization, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a detailed, field-proven protocol for the synthesis of (6-Pyrazol-1-yl-pyridin-3-yl)methanol.

Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold

The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold with significant utility in drug discovery.[3][4] The pyridine moiety, a common feature in numerous FDA-approved drugs, offers advantageous physicochemical properties, including aqueous solubility and the ability to form crucial hydrogen bonds with biological targets.[4] The pyrazole ring, another important pharmacophore, contributes to a molecule's metabolic stability and provides additional points for molecular interaction. The combined pyrazolyl-pyridine core is therefore a highly sought-after motif in the design of novel therapeutics, particularly in the development of kinase inhibitors and agents targeting neurological disorders.[1][2][5]

The target molecule, (6-Pyrazol-1-yl-pyridin-3-yl)methanol, serves as a versatile intermediate, allowing for further functionalization at the hydroxymethyl group, making it a cornerstone for the synthesis of diverse compound libraries.[1]

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of (6-Pyrazol-1-yl-pyridin-3-yl)methanol suggests a convergent synthetic strategy. The primary disconnection is at the C-N bond between the pyridine and pyrazole rings, and the reduction of the methanol group to a more stable carboxylic acid precursor.

This leads to a proposed forward synthesis commencing from a readily available 6-halonicotinic acid derivative. The key transformations in this strategy are:

-

Palladium-catalyzed C-N cross-coupling: Formation of the pyrazolyl-pyridine linkage via a Buchwald-Hartwig amination.

-

Esterification: Conversion of the carboxylic acid to an ester to facilitate reduction.

-

Reduction: Selective reduction of the ester to the primary alcohol.

This multi-step approach offers excellent control over each transformation and allows for purification of intermediates, ensuring high purity of the final product.

Caption: Retrosynthetic analysis of (6-Pyrazol-1-yl-pyridin-3-yl)methanol.

Synthetic Pathway and Experimental Protocols

The following sections provide a detailed, step-by-step guide for the synthesis of (6-Pyrazol-1-yl-pyridin-3-yl)methanol, starting from commercially available 6-chloronicotinic acid.

Step 1: Synthesis of 6-(1H-Pyrazol-1-yl)nicotinic acid

The initial step involves the formation of the crucial C-N bond between the pyridine and pyrazole rings. The Buchwald-Hartwig amination is the reaction of choice for this transformation due to its high efficiency and functional group tolerance.[6][7] While aryl chlorides are known to be less reactive than their bromide or iodide counterparts in this reaction, the use of appropriate bulky, electron-rich phosphine ligands can effectively facilitate the oxidative addition of the C-Cl bond to the palladium catalyst, which is often the rate-limiting step.[8]

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Protocol:

-

To a dried Schlenk flask, add 6-chloronicotinic acid (1.0 eq), pyrazole (1.2 eq), cesium carbonate (2.5 eq), and a catalytic amount of a suitable palladium catalyst and ligand system (e.g., Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%)).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to reflux (typically 100-110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify to pH 3-4 with aqueous HCl (e.g., 2M HCl).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and a small amount of cold diethyl ether, then dry under vacuum to afford 6-(1H-Pyrazol-1-yl)nicotinic acid.[9][10][11]

Causality and Optimization:

-

Choice of Base: A strong, non-nucleophilic base like cesium carbonate is crucial for the deprotonation of pyrazole and to facilitate the catalytic cycle. Sodium tert-butoxide can also be effective.[8]

-

Ligand Selection: The choice of ligand is critical for the successful amination of the less reactive 6-chloronicotinic acid. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands can also be employed to improve reaction rates and yields.[8]

-

Inert Atmosphere: Strict adherence to an inert atmosphere is paramount as oxygen can deactivate the Pd(0) catalyst.[8]

| Parameter | Typical Range | Notes |

| Temperature | 100 - 110 °C | To overcome the activation energy of C-Cl bond cleavage. |

| Catalyst Loading | 1 - 5 mol% | Higher loading may be necessary for challenging substrates.[8] |

| Reaction Time | 12 - 24 hours | Monitor for completion to avoid side reactions. |

Step 2: Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate

The direct reduction of carboxylic acids with common reducing agents like lithium aluminum hydride (LAH) can be challenging.[12][13] Therefore, the carboxylic acid is first converted to its methyl ester. Fischer esterification is a classic and cost-effective method for this transformation.[14]

Detailed Protocol:

-

Suspend 6-(1H-Pyrazol-1-yl)nicotinic acid (1.0 eq) in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, or until the starting material is fully consumed as indicated by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-(1H-pyrazol-1-yl)nicotinate.[5][15][16][17]

Causality and Optimization:

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Excess Methanol: Using methanol as the solvent ensures a large excess, driving the equilibrium towards the formation of the ester.

-

Removal of Water: While not always necessary for high yields in this specific reaction, azeotropic removal of water can further drive the equilibrium to the product side.

Step 3: Synthesis of (6-Pyrazol-1-yl-pyridin-3-yl)methanol

The final step is the reduction of the methyl ester to the primary alcohol. Lithium aluminum hydride (LAH) is a powerful and efficient reducing agent for this transformation.[18][19]

Caption: Workflow for the LAH reduction of the methyl ester.

Detailed Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve methyl 6-(1H-pyrazol-1-yl)nicotinate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LAH using the Fieser workup procedure: sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water (3x mL), where x is the number of grams of LAH used.[19]

-

Stir the resulting mixture vigorously until a granular white precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to afford the crude (6-Pyrazol-1-yl-pyridin-3-yl)methanol.

-

The product can be further purified by silica gel column chromatography or recrystallization if necessary.

Causality and Safety:

-

Reactivity of LAH: LAH is a highly reactive and pyrophoric reagent that reacts violently with protic solvents, including water.[18] All glassware must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere.

-

Fieser Workup: This workup procedure is highly recommended as it effectively quenches the excess LAH and produces easily filterable inorganic salts, simplifying the purification process.[19]

-

Temperature Control: The initial addition of the ester to the LAH suspension should be performed at 0 °C to control the exothermic reaction.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| 6-Chloronicotinic acid | C₆H₄ClNO₂ | 157.55 | 5326-23-8[20] |

| 6-(1H-Pyrazol-1-yl)nicotinic acid | C₉H₇N₃O₂ | 189.17 | 253315-22-9[9] |

| Methyl 6-(1H-pyrazol-1-yl)nicotinate | C₁₀H₉N₃O₂ | 203.20 | 321533-62-4[15] |

| (6-Pyrazol-1-yl-pyridin-3-yl)methanol | C₉H₉N₃O | 175.19 | 748796-38-5[1] |

Conclusion

The synthetic route detailed in this guide, centered around a key Buchwald-Hartwig amination followed by esterification and LAH reduction, represents a reliable and scalable method for the preparation of (6-Pyrazol-1-yl-pyridin-3-yl)methanol. By understanding the rationale behind each experimental step and potential optimization strategies, researchers can confidently and efficiently synthesize this valuable building block for application in drug discovery and medicinal chemistry programs.

References

-

PrepChem. Synthesis of 6-chloronicotinic acid. Available from: [Link]

-

ResearchGate. The Reduction of Pyridine to 1,4-Dihydropyridine by Lithiumtetrahydroborate in the Presence of Water. Available from: [Link]

-

SFJ-Chemical. Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Available from: [Link]

-

RSC Publishing. Facile, green, and functional group-tolerant reductions of carboxylic acids...in water. Available from: [Link]

- Google Patents. Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.

-

PubMed Central. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Available from: [Link]

-

ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link]

-

Jones Research Group. Reduction Reactions and heterocyclic Chemistry. Available from: [Link]

-

Common Organic Chemistry. Lithium Aluminum Hydride (LAH). Available from: [Link]

- Google Patents. Preparation method of 6-chloronicotinic acid.

-

Andrew G Myers Research Group. Lithium Aluminum Hydride (LAH). Available from: [Link]

- Google Patents. Process for producing pyridine carboxylic acids.

- Google Patents. Preparation method and separation and purification method for 6-chloronicotinic acid.

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Semantic Scholar. Reductions of pyridine monocarboxylic acids and carboxaldehydes at mercury cathodes. Available from: [Link]

-

ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,5-Pyridinedicarboxylic Acid in Advanced Materials and Catalysis. Available from: [Link]

-

PubMed Central. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]

-

MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

RSC Publishing. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Available from: [Link]

-

ChemBK. Methyl 6-(1H-pyrazol-1-yl)nicotinate. Available from: [Link]

-

SciELO. Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Available from: [Link]

-

ResearchGate. De novo Synthesis of Substituted Pyridines. Available from: [Link]

-

Chemsrc. CAS#:748796-38-5 | (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol. Available from: [Link]

-

Fisher Scientific. 6-(1H-Pyrazol-1-yl)nicotinic acid, 97%. Available from: [Link]

-

ACS Publications. Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[20][21][22]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 579): A Potent and Selective Nav1.7 Inhibitor for the Treatment of Neuropathic Pain. Available from: [Link]

- Google Patents. Preparation of nicotinic acid esters.

- Google Patents. Non-catalytic preparation of nicotinic acid esters.

-

PubChem. methyl 6-(1H-pyrazol-1-yl)nicotinate. Available from: [Link]

-

CP Lab Safety. Methyl 6-(1H-pyrazol-1-yl)nicotinate, 95% Purity, C10H9N3O2, 5 grams. Available from: [Link]

-

ResearchGate. Methyl 6-chloronicotinate. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. 6-(1H-PYRAZOL-1-YL)NICOTINIC ACID | CymitQuimica [cymitquimica.com]

- 10. 6-(1H-Pyrazol-1-yl)nicotinic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. anaxlab.com [anaxlab.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. chembk.com [chembk.com]

- 16. methyl 6-(1H-pyrazol-1-yl)nicotinate | C10H9N3O2 | CID 3741563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. calpaclab.com [calpaclab.com]

- 18. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. innospk.com [innospk.com]

- 21. prepchem.com [prepchem.com]

- 22. benchchem.com [benchchem.com]

The Strategic Intermediate: A Technical Guide to (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol (CAS 748796-38-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrazolyl-pyridine motif has emerged as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds. This is attributed to its unique electronic properties and its ability to form key interactions with a wide range of biological targets. Within this important class of compounds, (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol (CAS 748796-38-5) has garnered significant attention as a versatile and strategically important building block. Its dual functionality, featuring a nucleophilic hydroxyl group and the biologically active pyrazolyl-pyridine core, makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutics for neurological disorders, cancer, and inflammatory conditions.[1] This technical guide provides an in-depth analysis of its chemical properties, synthesis, and applications, offering field-proven insights for its effective utilization in research and drug discovery.

Physicochemical and Structural Characteristics

(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is typically a white or light yellow solid with a molecular weight of 175.19 g/mol and a molecular formula of C₉H₉N₃O. Its structure, featuring a pyridine ring substituted with a pyrazole at the 6-position and a methanol group at the 3-position, is key to its utility. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous FDA-approved drugs.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 748796-38-5 | N/A |

| Molecular Formula | C₉H₉N₃O | |

| Molecular Weight | 175.19 g/mol | |

| Appearance | White or light yellow solid | [2] |

| Boiling Point | 361.092 °C at 760 mmHg | |

| Density | 1.27 g/cm³ | |

| Storage | Store at 0-8 °C | [2] |

Structural Diagram:

Caption: Chemical structure of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol.

Synthesis Methodologies

There are two primary and well-established routes for the synthesis of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol, each with its own advantages depending on the available starting materials and desired scale.

Method 1: Copper-Catalyzed N-Arylation of Pyrazole

This is a direct and efficient method starting from commercially available (6-Chlorpyridin-3-yl)methanol and pyrazole. The reaction is an Ullmann condensation, a copper-catalyzed N-arylation.

Reaction Scheme:

Caption: Copper-catalyzed synthesis of the target compound.

Experimental Protocol:

-

To a reaction vessel, add (6-Chlorpyridin-3-yl)methanol, pyrazole, copper(I) iodide (CuI), and potassium carbonate (K₂CO₃).

-

Add a suitable solvent, such as dioxane or toluene.

-

Add trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand.

-

Heat the reaction mixture at 110 °C for approximately 44 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol.

Causality Behind Experimental Choices:

-

Copper(I) Iodide (CuI): This is the catalyst that facilitates the C-N bond formation between the pyridine and pyrazole rings.

-

Potassium Carbonate (K₂CO₃): Acts as a base to deprotonate the pyrazole, making it a more potent nucleophile.

-

trans-N,N'-dimethylcyclohexane-1,2-diamine: This ligand coordinates to the copper, stabilizing the catalyst and increasing its efficiency.

Method 2: Reduction of 6-(1H-Pyrazol-1-yl)nicotinaldehyde

An alternative route involves the reduction of the corresponding aldehyde, 6-(1H-Pyrazol-1-yl)nicotinaldehyde (CAS 1097198-86-1).[1] This method is particularly useful if the aldehyde is a more readily available starting material.

Reaction Scheme:

Caption: Reduction of the aldehyde precursor to the target alcohol.

Experimental Protocol:

-

Dissolve 6-(1H-Pyrazol-1-yl)nicotinaldehyde in a suitable alcohol solvent, such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the aldehyde should be carefully controlled, typically with a slight excess of the reducing agent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.[3]

-

Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) until the effervescence ceases.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting other potentially sensitive functional groups on the heterocyclic rings. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4]

Applications in Drug Discovery and Development

The primary value of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol lies in its role as a key intermediate for the synthesis of more complex molecules with therapeutic potential. Its hydroxyl group provides a convenient handle for further chemical modifications.

Intermediate for Kinase Inhibitors

The pyrazolyl-pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The nitrogen atoms in the pyridine and pyrazole rings can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site.

Precursor to 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

A crucial downstream application of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is its conversion to 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine (CAS 748796-39-6).[5][6][7] This transformation converts the relatively unreactive hydroxyl group into a highly reactive chloromethyl group, an excellent electrophile for nucleophilic substitution reactions. This intermediate is widely used in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[5]

Reaction Scheme:

Caption: Conversion to the key chloromethyl intermediate.

Experimental Protocol:

-

Dissolve (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Add thionyl chloride (SOCl₂) to the solution. The reaction is typically carried out at room temperature.

-

Stir the reaction mixture for 12 to 18 hours.

-

Quench the excess thionyl chloride with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product into dichloromethane and wash with brine.

-

Remove the solvent under reduced pressure to obtain 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine.

Conclusion

(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is a strategically important building block in medicinal chemistry and drug discovery. Its straightforward synthesis and the versatility of its hydroxyl group for further functionalization make it an invaluable tool for researchers. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable scientists and drug development professionals to fully leverage the potential of this key intermediate in the creation of novel and effective therapeutics.

References

-

Becker, Y. (1957). Reduction of Schiff Bases with Sodium Borohydride. J. Org. Chem., 22(9), 1068-1070. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

- Eicher, T., Hauptmann, S., & Speicher, A. (2003).

-

Hangzhou Fanda Chemical Co., Ltd. (n.d.). 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine. Retrieved from [Link]

-

ACS Omega. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Google Patents. (2014). CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.

- Kancharla, N., et al. (2025). Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. Asian Journal of Organic Chemistry.

-

YouTube. (2025). CHEM 3810 Expt 1 Chemoselective Reduction of Aldehyde by Sodium Borohydride. Retrieved from [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025). A Guided-Inquiry Approach to the Sodium Borohydride Reduction and Grignard Reaction of Carbonyl Compounds. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:748796-38-5 | (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol. Retrieved from [Link]

Sources

- 1. CAS 1097198-86-1 | 6-(1H-Pyrazol-1-YL)nicotinaldehyde - Synblock [synblock.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. China 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine Manufacturers Suppliers Factory [zbwhr.com]

- 7. 5-Chloromethyl-2-(pyrazol-1-yl)pyridine | 748796-39-6 [chemicalbook.com]

structure elucidation of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol

An In-depth Technical Guide to the Structure Elucidation of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol

Introduction

(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and material science.[1] Its unique molecular architecture, featuring a pyrazole ring linked to a pyridine methanol scaffold, makes it a valuable building block for the synthesis of novel pharmaceutical agents and advanced materials.[1][] It serves as a key intermediate in the development of drugs targeting neurological disorders and has potential applications in creating innovative agrochemicals.[1]

The unambiguous confirmation of its chemical structure is a critical prerequisite for any downstream application, ensuring the integrity of research and the safety and efficacy of resulting products. This guide provides a comprehensive, in-depth overview of the modern analytical techniques and integrated strategies employed for the complete structure elucidation of this compound. We will delve into the causality behind experimental choices, detailing not just the "how" but the "why" of each methodological step.

The target molecule has the following properties:

This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for structural verification.

Foundational Analysis: Mass Spectrometry (MS)

The first step in any structure elucidation workflow is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

The Rationale for Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a newly synthesized or isolated compound, it provides the most direct evidence of its molecular mass. By using HRMS, we can obtain a mass measurement with high precision (typically to four or more decimal places), which allows for the confident determination of the elemental formula. This is a self-validating system; a mismatch between the measured mass and the theoretical mass of the proposed structure immediately invalidates the hypothesis.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve approximately 1 mg of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrument Setup: Utilize an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Given the presence of basic nitrogen atoms in the pyridine and pyrazole rings, positive ion mode is selected. The molecule will readily accept a proton to form the protonated species, [M+H]⁺.

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a range that includes the expected m/z, for instance, m/z 50-500.

Expected Data and Interpretation

The primary ion observed will be the protonated molecule [M+H]⁺. The high-resolution measurement provides a crucial checkpoint for the compound's identity.

| Ion Species | Theoretical m/z | Expected High-Resolution m/z |

| [M]⁺ (C₉H₉N₃O) | 175.0746 | N/A (less common in ESI) |

| [M+H]⁺ (C₉H₁₀N₃O) | 176.0824 | 176.082 ± 0.001 |

| [M+Na]⁺ (C₉H₉N₃ONa) | 198.0643 | 198.064 ± 0.001 |

The observation of a peak at m/z 176.0824 (within the instrument's mass accuracy tolerance) provides strong evidence for the elemental composition C₉H₉N₃O.

Definitive Connectivity Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the formula, NMR spectroscopy maps the atomic connectivity, revealing the precise arrangement of atoms and functional groups. It is the cornerstone of structure elucidation for organic molecules in solution.

The Rationale for NMR Spectroscopy

NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). By observing the behavior of these nuclei in a strong magnetic field, we can deduce:

-

The different chemical environments of the atoms (chemical shift).

-

The number of atoms in each environment (integration).

-

The proximity of neighboring atoms (scalar coupling).

This combination of information allows for the reconstruction of the molecular skeleton piece by piece. For (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol, NMR is essential to confirm the substitution pattern on both the pyridine and pyrazole rings and to verify the presence and location of the methanol group.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (i.e., which protons are adjacent).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

Predicted ¹H NMR Data and Interpretation (in DMSO-d₆)

The chemical shifts are influenced by the aromatic rings and the electron-withdrawing nature of the nitrogen atoms.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |

| H-2' (Pyridine) | 8.5 - 8.7 | d | 1H | Adjacent to the ring nitrogen and the pyrazole substituent. |

| H-4' (Pyridine) | 7.9 - 8.1 | dd | 1H | Coupled to H-2' and H-5'. |

| H-5' (Pyridine) | 7.7 - 7.9 | d | 1H | Coupled to H-4'. |

| H-3 (Pyrazole) | 8.3 - 8.5 | d | 1H | Adjacent to two nitrogen atoms. |

| H-5 (Pyrazole) | 7.8 - 8.0 | d | 1H | Adjacent to the point of attachment to the pyridine ring. |

| H-4 (Pyrazole) | 6.5 - 6.7 | t | 1H | Coupled to both H-3 and H-5. |

| -CH₂- | 4.5 - 4.7 | d | 2H | Adjacent to the aromatic ring and the -OH group. |

| -OH | 5.3 - 5.5 | t | 1H | Hydroxyl proton, coupling to the adjacent -CH₂- group. |

Note: Multiplicity may vary depending on the solvent and temperature. The -OH proton may appear as a broad singlet.

Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-6' (Pyridine) | 150 - 155 | Attached to two nitrogen atoms (one in-ring, one from pyrazole). |

| C-2' (Pyridine) | 148 - 152 | Adjacent to ring nitrogen. |

| C-4' (Pyridine) | 138 - 142 | Aromatic CH. |

| C-3 (Pyrazole) | 140 - 145 | Aromatic CH adjacent to two nitrogens. |

| C-3' (Pyridine) | 130 - 135 | Carbon bearing the methanol group. |

| C-5 (Pyrazole) | 128 - 132 | Aromatic CH. |

| C-5' (Pyridine) | 110 - 115 | Aromatic CH. |

| C-4 (Pyrazole) | 108 - 112 | Aromatic CH. |

| -CH₂OH | 60 - 65 | Aliphatic carbon attached to an oxygen atom. |

The combination of 1D and 2D NMR experiments provides a self-consistent dataset that should allow for the unambiguous assignment of every proton and carbon, thus confirming the proposed connectivity.

Absolute Structure Confirmation: Single-Crystal X-ray Crystallography

While NMR provides the solution-state structure, X-ray crystallography reveals the definitive, unambiguous three-dimensional arrangement of atoms in the solid state. It is considered the "gold standard" for structure proof.[4][5]

The Rationale for X-ray Crystallography

This technique works by diffracting a beam of X-rays off the ordered array of molecules in a single crystal. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map of the molecule. From this map, the precise position of each atom can be determined, yielding exact bond lengths, bond angles, and torsional angles. This method leaves no ambiguity about the molecular structure or its stereochemistry. The compound is known to be a solid, making it a good candidate for this technique.[1]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: The primary challenge is to grow a single, diffraction-quality crystal. A common method is slow evaporation:

-

Create a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

-

-

Crystal Mounting: Select a suitable crystal (typically <0.5 mm in any dimension) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data, resulting in the final, precise 3D structure.[6]

Expected Outcome

The successful completion of an X-ray crystallographic analysis will yield a detailed molecular model, confirming:

-

The connectivity of the pyrazole and pyridine rings.

-

The substitution pattern on both rings (i.e., 1,6-substitution on the pyridine and attachment at the N-1 position of the pyrazole).

-

The location of the methanol group at the C-3 position of the pyridine ring.

-

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.[7]

Integrated Workflow for Structure Elucidation

The power of this process lies not in a single technique but in the synergistic integration of all three. Each step provides a crucial piece of the puzzle, and together they form a robust, self-validating workflow.

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol | Semantic Scholar [semanticscholar.org]

- 5. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of pyrazolylpyridine derivatives

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrazolylpyridine Derivatives

Authored by a Senior Application Scientist

Foreword: The Pyrazolylpyridine Scaffold - A Privileged Structure in Modern Chemistry

Pyrazolylpyridine derivatives represent a fascinating and highly significant class of fused heterocyclic compounds. By combining the π-excessive nature of the pyrazole ring with the π-deficient pyridine ring, these scaffolds exhibit a unique electronic and structural profile.[1] This inherent dipolar character is not merely a chemical curiosity; it is the foundation of their remarkable versatility and success, particularly in the realm of medicinal chemistry and materials science.[2][3] We find the pyrazole nucleus in numerous FDA-approved drugs, where it contributes to a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[4][5] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core physical and chemical properties of these derivatives, the experimental logic behind their characterization, and their profound implications for therapeutic innovation.

The Synthetic Landscape: From Building Blocks to Fused Scaffolds

The properties of a pyrazolylpyridine derivative are intrinsically linked to its synthesis. The choice of starting materials and reaction conditions dictates the substitution pattern, which in turn governs the molecule's electronic distribution, steric profile, and ultimately, its function. Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for constructing these complex scaffolds in a single step.[6]

Core Synthetic Strategy: One-Pot Condensation

A prevalent and robust method involves the one-pot reaction of a suitable aminopyrazole, a 1,3-dicarbonyl compound (or its equivalent), and an aldehyde.[6][7] This approach is favored for its operational simplicity and its ability to generate diverse libraries of compounds by systematically varying the three core components.

Experimental Protocol: General One-Pot Synthesis of Pyrazolo[3,4-b]pyridines

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the selected 5-aminopyrazole (1.0 eq), aldehyde (1.0 eq), and a malononitrile or an active methylene compound like ethyl acetoacetate (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.[7][8]

-

Catalyst Addition (Optional but Recommended): Introduce a catalytic amount of an acid or base catalyst (e.g., piperidine, or propylsulfonic acid-anchored catalysts for greener approaches) to facilitate the initial Knoevenagel condensation.[7]

-

Reaction Execution: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash thoroughly with cold ethanol and then water to remove residual reactants and catalyst.[7]

-

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel to yield the pure pyrazolylpyridine derivative.

Causality Insight: The choice of solvent and catalyst is critical. Acetic acid can act as both a solvent and a catalyst, promoting the necessary condensation and cyclization steps. The use of multicomponent strategies is a deliberate choice to maximize synthetic efficiency, a key consideration in drug discovery campaigns where rapid library generation is essential.

Caption: Fig 1: General workflow for one-pot synthesis.

Structural and Physical Properties: The Molecular Architecture

The physical properties of pyrazolylpyridine derivatives are the direct manifestation of their molecular structure. Understanding these characteristics is paramount for predicting their behavior in both chemical and biological systems.

Spectroscopic Characterization

A combination of spectroscopic techniques is required to unambiguously confirm the structure of a synthesized derivative. Each method provides a unique piece of the structural puzzle.

Key Spectroscopic Signatures:

| Technique | Group/Proton | Characteristic Signal Range | Significance & Interpretation |

| FT-IR | C=O (Ester/Ketone) | 1700-1730 cm⁻¹ | Confirms the incorporation of carbonyl-containing reactants.[9] |

| C=C / C=N | 1580-1600 cm⁻¹ | Characteristic of the aromatic rings and imine bonds within the fused system.[9] | |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm | Signals from the pyridine and substituent phenyl rings. The specific chemical shifts and coupling patterns reveal the substitution pattern. |

| Pyrazole C-H | δ 6.3 - 7.6 ppm | The chemical shift of the lone proton on the pyrazole ring is sensitive to the electronic environment.[10] | |

| Aliphatic Protons | δ 1.0 - 4.0 ppm | Protons from alkyl or other aliphatic substituents (e.g., methyl, ethyl groups).[9][11] | |

| ¹³C NMR | Carbonyl Carbon | δ > 160 ppm | Unambiguously identifies the presence of ester or ketone functionalities.[11] |

| Aromatic Carbons | δ 100 - 160 ppm | A complex region of signals corresponding to the carbons of the fused heterocyclic core and any aromatic substituents.[9] | |

| HRMS (ESI) | Molecular Ion | [M+H]⁺ | Provides the exact mass of the molecule, allowing for the confirmation of its elemental formula.[9] |

Experimental Protocol: Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazolylpyridine derivative.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Analysis: Acquire ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC) to fully elucidate the structure.

Causality Insight: The combination of these techniques forms a self-validating system. An IR stretch confirms a carbonyl group, which must be corroborated by a corresponding signal in the ¹³C NMR and accounted for in the molecular formula determined by HRMS. This multi-faceted approach ensures high confidence in structural assignment.

Crystallography and Solid-State Structure

Single-crystal X-ray diffraction provides the ultimate proof of structure, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. Pyrazolylpyridine derivatives have been shown to crystallize in various systems, such as monoclinic and triclinic, depending on their substitution.[9]

-

Intermolecular Interactions: Hirshfeld surface analysis, derived from crystallographic data, can reveal key intermolecular forces like hydrogen bonding and hydrophobic interactions.[9] These forces are critical as they govern crystal packing, solubility, and how the molecule interacts with a biological target's binding pocket.

Experimental Protocol: Single Crystal Growth and X-ray Diffraction

-

Crystal Growth: The slow evaporation technique is commonly employed. Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol) to near saturation in a small beaker.[9]

-

Evaporation: Cover the beaker with parafilm and pierce a few small holes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Crystal Selection: Identify a well-formed, defect-free single crystal under a microscope.

-

Data Collection: Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2). The final refined structure provides the atomic coordinates and thermal parameters.

Physicochemical and Photophysical Properties

The physicochemical properties of these derivatives are crucial for their application, especially in drug development. Properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors/acceptors determine a compound's "drug-likeness" according to frameworks like Lipinski's Rule of Five.[12]

| Property | Typical Range | Importance in Drug Development |

| Molecular Weight | 250 - 500 g/mol | Affects absorption and diffusion across membranes. |

| logP (Lipophilicity) | 1.0 - 4.0 | Influences solubility, permeability, and metabolic stability. |

| Hydrogen Bond Donors | 0 - 2 | Key for target binding and solubility. |

| Hydrogen Bond Acceptors | 3 - 7 | The nitrogen atoms of the pyrazole and pyridine rings are primary H-bond acceptors. |

Furthermore, the conjugated π-system of pyrazolylpyridines can impart interesting photophysical properties, making them candidates for use as sensors or in organic electronics.[1][3] Their study involves UV-Vis absorption and fluorescence emission spectroscopy to determine properties like quantum yield and Stokes shift.

Chemical Properties and Reactivity

The chemical behavior of pyrazolylpyridines is governed by the interplay between the electron-rich pyrazole ring and the electron-deficient pyridine ring.

-

Basicity: The pyridine-like nitrogen atom (N2) of the pyrazole ring possesses a lone pair of electrons not involved in the aromatic system, making it the primary site of protonation and a Lewis base.[10] The pyridine nitrogen further contributes to the overall basicity.

-

Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack. The electron-withdrawing effect of the fused pyridine ring and the two nitrogen atoms tends to direct electrophiles to the C4 position of the pyrazole moiety, which is the most electron-rich carbon.[5]

-

Coordination Chemistry: The presence of multiple nitrogen atoms makes pyrazolylpyridine derivatives excellent ligands for coordinating with metal ions.[10] This property is exploited in the development of catalysts and metal-containing therapeutic agents.

Caption: Fig 2: Interrelation of core properties.

Application in Drug Discovery: A Case Study in Kinase Inhibition

The structural and chemical properties of pyrazolylpyridine derivatives make them ideal scaffolds for designing enzyme inhibitors. Their rigid, planar structure allows them to fit into well-defined binding pockets, while the strategic placement of substituents enables the formation of specific hydrogen bonds and hydrophobic interactions with key amino acid residues.

Many pyrazolo[3,4-b]pyridine derivatives have been investigated as potent kinase inhibitors for cancer therapy.[9][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Experimental Protocol: In Silico Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a protein target.

-

Target Preparation: Obtain the 3D crystal structure of the target kinase (e.g., BRAF, HER2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the pyrazolylpyridine derivative. Minimize its energy and assign appropriate atom types and charges.

-

Grid Generation: Define the binding site on the target protein. A grid box is typically centered on the location of the co-crystallized native ligand.

-

Docking Simulation: Run the docking algorithm (e.g., using AutoDock, Glide) to explore possible binding poses of the ligand within the defined grid box. The program scores and ranks the poses based on a scoring function that estimates binding affinity.

-

Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.[9] This provides a rational basis for the molecule's observed biological activity and guides the design of more potent analogs.

Causality Insight: The docking results provide a structural hypothesis for the compound's activity. For example, a hydrogen bond between a pyridine nitrogen and a backbone NH group in the kinase hinge region is a classic interaction for many kinase inhibitors. This insight allows medicinal chemists to rationally design the next generation of compounds, for instance, by adding a substituent that can form an additional beneficial interaction observed in the docking model.

Conclusion

Pyrazolylpyridine derivatives stand as a testament to the power of heterocyclic chemistry. Their synthesis is efficient, their structures are rich with tunable properties, and their applications are profound. From the fundamental analysis of their spectroscopic signatures and crystal structures to their rational design as targeted therapeutics, these scaffolds offer a robust platform for innovation. The methodologies and principles outlined in this guide provide a framework for researchers to not only characterize these fascinating molecules but also to harness their unique physical and chemical properties to address pressing challenges in science and medicine.

References

-

Title: Synthesis of pyridine derivatives 4a–f. Source: ResearchGate URL: [Link]

-

Title: Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives Source: PubMed URL: [Link]

-

Title: Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors Source: ResearchGate URL: [Link]

-

Title: Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry Source: MDPI URL: [Link]

-

Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

-

Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES Source: Paper Publications URL: [Link]

-

Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Synthesis of pyrazole-fused pyridine derivatives Source: ResearchGate URL: [Link]

-

Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: PMC - NIH URL: [Link]

-

Title: Physico-chemical properties of the designed pyrazole derivatives Source: ResearchGate URL: [Link]

-

Title: View of Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activities Source: Journal of Science & Technology URL: [Link]

-

Title: Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti‐Malarial Agents Source: Chemistry & Biodiversity URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]

-

Title: Structure and characterization of pyrazolylpyridine derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]

-

Title: New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice Source: NIH URL: [Link]

-

Title: Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

-

Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review Source: Critical Reviews in Analytical Chemistry URL: [Link]

-

Title: Pyrazolopyridine derivatives with photophysical properties. Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NEW PYRAZOLINE DERIVATIVES Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]

-

Title: (PDF) Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 11. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol. This molecule is of significant interest in medicinal chemistry and materials science, serving as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This document moves beyond a mere listing of spectral data. It delves into the rationale behind the observed spectral characteristics, offering insights grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The protocols detailed herein are designed to be self-validating, ensuring researchers can confidently replicate and verify these findings.

Molecular Structure and Overview

(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol possesses a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol .[1][][3] The structure features a pyridine ring substituted at the 6-position with a 1H-pyrazol-1-yl moiety and at the 3-position with a hydroxymethyl group. This unique arrangement of aromatic and functional groups gives rise to a distinct spectroscopic fingerprint.

Molecular Structure of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol

Caption: 2D representation of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is predicted to exhibit distinct signals for the protons of the pyrazole and pyridine rings, as well as the methylene and hydroxyl protons of the methanol substituent.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H-3 | ~7.7 | Doublet |

| Pyrazole H-4 | ~6.5 | Triplet |

| Pyrazole H-5 | ~8.5 | Doublet |

| Pyridine H-2 | ~8.6 | Singlet |

| Pyridine H-4 | ~8.0 | Doublet |

| Pyridine H-5 | ~7.8 | Doublet |

| -CH₂- | ~4.7 | Singlet |

| -OH | Variable | Broad Singlet |

Disclaimer: These are predicted values based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Interpretation and Rationale:

-

Aromatic Protons: The protons on the pyridine and pyrazole rings are expected to resonate in the downfield region (6.5-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns will be dictated by the electronic effects of the nitrogen atoms and the substituents.

-

Methylene Protons: The protons of the -CH₂- group are adjacent to an oxygen atom and an aromatic ring, which will cause a downfield shift to approximately 4.7 ppm. These protons are expected to appear as a singlet, assuming no coupling with the hydroxyl proton.

-

Hydroxyl Proton: The chemical shift of the -OH proton is highly variable and depends on factors such as concentration, temperature, and solvent. It often appears as a broad singlet and can exchange with deuterium in the presence of D₂O, a useful technique for its confirmation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-3 | ~141 |

| Pyrazole C-4 | ~108 |

| Pyrazole C-5 | ~127 |

| Pyridine C-2 | ~149 |

| Pyridine C-3 | ~135 |

| Pyridine C-4 | ~137 |

| Pyridine C-5 | ~121 |

| Pyridine C-6 | ~152 |

| -CH₂- | ~63 |

Disclaimer: These are predicted values based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Interpretation and Rationale:

-

Aromatic Carbons: The carbon atoms of the pyridine and pyrazole rings will appear in the aromatic region of the spectrum (100-160 ppm). The carbons directly attached to nitrogen atoms (e.g., Pyridine C-2, C-6, and Pyrazole C-3, C-5) are expected to be the most deshielded.

-

Methylene Carbon: The carbon of the -CH₂- group will be found in the aliphatic region, shifted downfield to around 63 ppm due to the attachment of the electronegative oxygen atom.

Experimental Protocol for NMR Data Acquisition

A general procedure for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectra should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 90° pulse, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Mass Spectrometry (MS)